Product packaging for 1-(2-fluoroethyl)-1H-pyrazole(Cat. No.:CAS No. 139578-67-9)

1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2614560
CAS No.: 139578-67-9
M. Wt: 114.123
InChI Key: FDFBQSXPKJXUMC-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. nih.govtandfonline.comresearchgate.net This structural motif is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticoagulant, and anticancer agents. nih.govbenthamdirect.com The presence of the pyrazole ring in several FDA-approved drugs, such as the anti-inflammatory celecoxib (B62257) and the anticoagulant apixaban, underscores its significance in modern medicine. nih.govbenthamdirect.com

The versatility of the pyrazole scaffold stems from its unique physicochemical properties. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological macromolecules. mdpi.com Furthermore, the pyrazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize target binding and pharmacokinetic profiles. researchgate.net Researchers continue to explore the vast chemical space of pyrazole derivatives, seeking new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net

Strategic Importance of Fluoroethyl Moieties in Molecular Design and Functionalization

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and development. researchgate.netnih.govmdpi.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can have profound effects on a molecule's biological activity and pharmacokinetic properties. researchgate.netacs.org Specifically, the fluoroethyl group has emerged as a valuable moiety for molecular design and functionalization.

The incorporation of a fluoroethyl group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govmdpi.com This can lead to a longer duration of action and improved bioavailability. nih.gov The high electronegativity of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding affinity to its target. researchgate.netmdpi.com Furthermore, the fluoroethyl group can serve as a bioisostere for other functional groups, such as a hydroxyl or a thiol group, offering a metabolically more stable alternative while maintaining key interactions with the biological target. nih.gov The use of the 18F isotope in the fluoroethyl group is also of significant importance for positron emission tomography (PET) imaging, a powerful tool in both preclinical and clinical drug development. researchgate.net

Rationale for Comprehensive Investigation of 1-(2-fluoroethyl)-1H-pyrazole within Current Research Paradigms

The combination of a pyrazole scaffold with a fluoroethyl moiety in the form of this compound presents a compelling case for in-depth investigation within the framework of contemporary chemical research. This molecule serves as a versatile building block for the synthesis of more complex compounds with potential applications in medicinal chemistry and agrochemicals. smolecule.comsmolecule.com The rationale for a comprehensive study of this compound is threefold.

First, understanding the fundamental properties and reactivity of this compound is crucial for its effective utilization in organic synthesis. sigmaaldrich.com Second, the exploration of its derivatives can lead to the discovery of novel bioactive molecules with improved therapeutic or agrochemical profiles. The pyrazole core provides a proven pharmacophore, while the fluoroethyl group can enhance key drug-like properties. smolecule.comcymitquimica.com Finally, the study of this compound and its analogues contributes to the broader understanding of structure-activity relationships in fluoroethylated heterocyclic systems, providing valuable insights for the rational design of future drug candidates and functional materials. smolecule.comsmolecule.com

Interactive Data Table: Properties of this compound Derivatives

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Applications
This compound-3-carbaldehyde1427013-72-6C6H7FN2O142.13Building block for synthesis. chemscene.com
This compound-5-carbaldehydeNot AvailableC6H7FN2O142.13Synthetic intermediate. cymitquimica.com
This compound-3-carboxylic acid1198437-47-6C6H7FN2O2158.13Intermediate for pharmaceuticals. bldpharm.comambeed.com
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amineNot AvailableC13H19FN4249.32Potential for enzyme inhibition, anticancer, and anti-inflammatory activity. smolecule.com
1H-Pyrazole-4-methanamine, 1-(2-fluoroethyl)-, hydrochloride (1:1)1855888-99-1C6H11ClFN3179.62Water-soluble, potential for anti-inflammatory or antimicrobial properties. cymitquimica.com
1-Adamantyl-3-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}ureaNot AvailableC17H25FN4O320.41Soluble epoxide hydrolase inhibitor. nih.gov
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazoleNot AvailableC6H8ClFN2162.59Potential applications in medicinal chemistry. smolecule.com
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole1429418-42-7C6H8ClFN2162.59Synthetic intermediate. amadischem.com
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidNot AvailableC7H6F4N2O2242.13Potential applications in medicinal chemistry and agrochemicals. smolecule.com
1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazoleNot AvailableC6H8FN3O2173.14Synthetic intermediate. vulcanchem.com
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamideNot AvailableC11H11FN4O234.23Potential anticancer activity.
1-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamineNot AvailableC11H14FN5235.26Pyrazole-based compound for research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7FN2 B2614560 1-(2-fluoroethyl)-1H-pyrazole CAS No. 139578-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFBQSXPKJXUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Fluoroethyl 1h Pyrazole and Its Derivatives

Direct N-Fluoroethylation of Pyrazole (B372694) Precursors

Direct N-alkylation of the pyrazole ring is a common and straightforward approach for the synthesis of N-substituted pyrazoles. This method involves the reaction of a pyrazole precursor with a suitable fluoroethylating agent. The regioselectivity of this reaction, which dictates the position of substitution on the pyrazole ring (N1 versus N2), is a critical aspect that needs to be controlled.

Exploration of Diverse Fluoroethylating Agents and Reagents

A variety of fluoroethylating agents can be employed for the direct N-fluoroethylation of pyrazole. These agents typically consist of a 2-fluoroethyl group attached to a good leaving group, facilitating nucleophilic attack by the pyrazole nitrogen. Common examples include 2-fluoroethyl halides (e.g., 1-fluoro-2-iodoethane (B1294473) or 1-bromo-2-fluoroethane) and 2-fluoroethyl sulfonates (e.g., 2-fluoroethyl tosylate). The choice of the leaving group can influence the reactivity of the agent, with tosylates and iodides generally being more reactive than bromides.

The selection of the base is also crucial for the deprotonation of the pyrazole ring, thereby activating it for nucleophilic attack. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate), hydrides (e.g., sodium hydride), and organic bases. The strength and steric bulk of the base can impact the reaction rate and regioselectivity.

Fluoroethylating AgentBaseSolventTypical Reaction Conditions
2-Fluoroethyl tosylateK₂CO₃DMF80-100 °C, 4-8 h
1-Bromo-2-fluoroethaneNaHTHF25-60 °C, 6-12 h
1-Fluoro-2-iodoethaneCs₂CO₃Acetonitrile (B52724)50-82 °C, 3-6 h

Optimization of Reaction Conditions for Enhanced Regio- and Chemoselectivity

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a significant challenge, as the reaction can potentially yield a mixture of N1 and N2 isomers. The steric and electronic properties of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions, play a pivotal role in determining the isomeric ratio.

Generally, the N1 position is sterically less hindered, and alkylation often preferentially occurs at this site. The use of bulky alkylating agents can further enhance this preference. The choice of solvent can also influence regioselectivity; for instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to dramatically increase regioselectivity in some pyrazole alkylation reactions. upb.roresearchgate.net The reaction temperature and the nature of the cation from the base can also affect the N1/N2 ratio. Lower temperatures and the use of larger cations (e.g., Cs⁺) can sometimes favor the formation of the thermodynamically more stable N1 isomer.

ParameterEffect on Regioselectivity (N1 vs. N2)
Steric Hindrance on Pyrazole Increased hindrance at C3/C5 favors N1-alkylation.
Steric Hindrance of Alkylating Agent Bulkier agents favor N1-alkylation.
Solvent Polar aprotic solvents (DMF, Acetonitrile) are common. Fluorinated alcohols (TFE) can enhance regioselectivity.
Base/Cation Stronger bases can increase reactivity. Larger cations (e.g., Cs⁺) can favor N1-alkylation.
Temperature Lower temperatures often favor the thermodynamic product (typically N1).

Multi-Step Synthesis Pathways Employing Fluorinated Synthons

An alternative to direct N-fluoroethylation is the construction of the pyrazole ring from precursors that already contain the 2-fluoroethyl group. This approach offers the advantage of unambiguous regiochemistry, as the position of the fluoroethyl group is pre-determined in the synthon.

Construction of the Pyrazole Ring with Pre-incorporated Fluoroethyl Moieties

This strategy typically involves the synthesis of a 1-(2-fluoroethyl)hydrazine derivative, which then serves as a key building block for the pyrazole ring formation. 1-(2-Fluoroethyl)hydrazine can be prepared through various methods, such as the alkylation of hydrazine (B178648) with a suitable 2-fluoroethylating agent.

Once obtained, 1-(2-fluoroethyl)hydrazine can be reacted with a 1,3-dicarbonyl compound or its equivalent in a classical Knorr pyrazole synthesis or similar cyclocondensation reactions. google.commdpi.comresearchgate.net This reaction involves the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazole ring. The substituents on the 1,3-dicarbonyl compound will determine the substitution pattern at the C3, C4, and C5 positions of the final pyrazole product.

Cyclization Reactions and Precursor Functionalization Strategies

The cyclization of 1-(2-fluoroethyl)hydrazine with 1,3-dicarbonyl compounds is a robust method for preparing a wide range of 1-(2-fluoroethyl)-1H-pyrazoles with various substituents. The reaction conditions for this cyclocondensation are often mild, typically involving heating the reactants in a suitable solvent such as ethanol (B145695) or acetic acid.

Functionalization of the pyrazole ring can be achieved by using appropriately substituted 1,3-dicarbonyl compounds. For instance, using a β-ketoester will result in a pyrazole with a carboxylate group, which can be further modified. This approach allows for the introduction of diverse functional groups onto the pyrazole core, leading to a wide array of derivatives.

1-(2-fluoroethyl)hydrazine Precursor1,3-Dicarbonyl CompoundResulting Pyrazole Derivative
1-(2-fluoroethyl)hydrazineAcetylacetone1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole
1-(2-fluoroethyl)hydrazineEthyl acetoacetateEthyl 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylate
1-(2-fluoroethyl)hydrazineMalondialdehyde1-(2-fluoroethyl)-1H-pyrazole

Green Chemistry Principles and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, efforts have been made to develop greener synthetic routes for N-alkylated pyrazoles, including this compound. These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, including phase-transfer catalysis, to enhance reaction efficiency and reduce the need for stoichiometric reagents.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.netmdpi.commdpi.com Microwave-assisted N-alkylation of pyrazoles has been shown to be a highly efficient method. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which significantly reduces waste and simplifies product purification.

The application of these principles not only lessens the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes for the production of this compound and its derivatives.

Solvent-Free and Microwave-Assisted Reaction Protocols

The N-alkylation of pyrazole with a suitable 2-fluoroethylating agent is a primary route for the synthesis of this compound. Traditional methods often involve the use of volatile organic solvents and prolonged reaction times. To address these limitations, solvent-free and microwave-assisted approaches have emerged as powerful alternatives.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which reduces waste and potential hazards. The alkylation of pyrazole can be performed by reacting it directly with a 2-fluoroethylating agent, such as 1-fluoro-2-iodoethane or 2-fluoroethyl tosylate, in the presence of a solid base like potassium carbonate. The reaction mixture is typically heated to facilitate the reaction. While specific data for the solvent-free synthesis of this compound is not extensively documented in publicly available literature, analogous solvent-free N-alkylations of pyrazoles have demonstrated high yields and operational simplicity.

Microwave-Assisted Synthesis:

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. thieme-connect.comsemanticscholar.orgmdpi.comresearchgate.net The application of microwave energy to the N-alkylation of pyrazole with a 2-fluoroethyl halide can dramatically reduce the reaction time from hours to minutes. These reactions can be conducted under solvent-free conditions or in the presence of a high-boiling point, microwave-absorbing solvent.

The efficiency of microwave-assisted synthesis is often dependent on factors such as the microwave power, reaction temperature, and the choice of base and alkylating agent. A systematic optimization of these parameters is crucial for achieving the desired outcome. For instance, in the synthesis of various pyrazole derivatives, microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating methods. ekb.eg

Reactant 1Reactant 2BaseConditionsReaction TimeYield (%)Reference
Pyrazole1-fluoro-2-iodoethaneK₂CO₃Solvent-free, 100 °C2 hNot specifiedN/A
Pyrazole2-fluoroethyl tosylateCs₂CO₃Acetonitrile, Microwave (150 W)15 minNot specifiedN/A
PyrazolePhenyl Glycidyl EtherNoneSolvent-free, Microwave (120 °C)1 min73% google.com

Development of Novel Catalytic Systems for Efficiency and Selectivity

The regioselective N-alkylation of pyrazole is a key challenge, as substitution can occur at either of the two nitrogen atoms in the pyrazole ring. For pyrazole itself, the two nitrogen atoms are equivalent, but for substituted pyrazoles, this can lead to a mixture of isomers. The development of novel catalytic systems aims to improve the efficiency and, where applicable, the regioselectivity of the N-alkylation reaction.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of N-alkylation of pyrazoles, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the pyrazolate anion from an aqueous or solid phase to an organic phase where it can react with the alkylating agent. researchgate.net This methodology can be particularly effective under solvent-free or minimal solvent conditions and often leads to high yields of N-alkylated products. researchgate.net The use of PTC can enhance the reaction rate and allow for milder reaction conditions.

Brønsted Acid Catalysis:

Recent studies have explored the use of Brønsted acids as catalysts for the N-alkylation of pyrazoles using trichloroacetimidates as alkylating agents. semanticscholar.orgmdpi.com This method provides an alternative to traditional base-mediated alkylations and can proceed under mild conditions. Camphorsulfonic acid (CSA) has been identified as an effective catalyst for this transformation, affording good yields of N-alkylated pyrazoles. semanticscholar.org While this has not been specifically reported for the synthesis of this compound, it represents a promising avenue for future research.

Metal-Based Catalysis:

Transition metal catalysts have also been investigated for the N-alkylation of pyrazoles. For instance, magnesium-catalyzed regioselective N2-alkylation of 3-substituted pyrazoles has been developed, offering high selectivity for one of the nitrogen atoms. thieme-connect.com Although not directly applicable to the parent pyrazole, this highlights the potential of metal catalysis in controlling the regioselectivity of N-alkylation in more complex pyrazole derivatives.

Catalyst SystemAlkylating AgentBase/SolventKey AdvantagesReference
Tetrabutylammonium Bromide (PTC)Alkyl HalidesKOH / Solvent-freeHigh yields, simple work-up researchgate.net
Camphorsulfonic Acid (Brønsted Acid)TrichloroacetimidatesDichloroethaneMild conditions, alternative to strong bases semanticscholar.orgmdpi.com
MgBr₂α-bromoacetatesi-Pr₂NEt / THFHigh regioselectivity for N2-alkylation thieme-connect.com

Table 2: Overview of Novel Catalytic Systems for N-Alkylation of Pyrazoles.

Purification and Isolation Techniques for High-Purity Compounds

The purification of the final product is a critical step to ensure its suitability for subsequent applications. The choice of purification method depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Column Chromatography:

Column chromatography is a widely used and effective method for the purification of organic compounds. orgchemboulder.comuvic.ca For the purification of this compound, silica (B1680970) gel is a common stationary phase. The selection of an appropriate eluent system is crucial for achieving good separation. A gradient of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate, is typically employed. The polarity of the eluent is gradually increased to elute the desired compound from the column while leaving impurities behind. For basic compounds like pyrazoles, it can be advantageous to deactivate the silica gel with a small amount of a base, such as triethylamine, to prevent tailing and improve separation. rochester.edu

Distillation:

If this compound is a liquid with a suitable boiling point, distillation can be an effective purification method, particularly for removing non-volatile impurities. Vacuum distillation is often preferred as it allows for the distillation of compounds at lower temperatures, which is beneficial for thermally sensitive substances. rochester.edugoogle.com The boiling point of a compound is dependent on the pressure, with lower pressures resulting in lower boiling points. reddit.com

Recrystallization:

For solid derivatives of this compound, recrystallization is a common and effective technique for achieving high purity. rochester.edu This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals while impurities remain in the solution. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of pyrazole derivatives include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate. rochester.edunih.govresearchgate.net

Purification via Acid Addition Salts:

Another effective method for purifying pyrazoles involves their conversion into acid addition salts. google.com By treating the crude pyrazole with an inorganic or organic acid, a salt is formed which can often be easily crystallized and separated from non-basic impurities. The pure pyrazole can then be regenerated by treating the salt with a base.

Purification TechniqueStationary/Mobile Phase or SolventPrinciple of SeparationApplicability
Column ChromatographySilica gel / Hexane-Ethyl Acetate gradientDifferential adsorptionGeneral purification of liquid or solid products
Vacuum DistillationN/ADifferences in boiling points under reduced pressurePurification of thermally stable liquids
RecrystallizationEthanol, Methanol, or solvent mixturesDifferential solubility at different temperaturesPurification of solid products
Acid Addition Salt FormationAcid (e.g., HCl, H₂SO₄) followed by baseFormation and crystallization of a saltPurification of basic compounds from non-basic impurities

Table 3: Common Purification and Isolation Techniques for Pyrazole Derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of 1-(2-fluoroethyl)-1H-pyrazole, offering detailed insights into the molecular framework through the analysis of nuclear spin interactions in a magnetic field.

One-dimensional NMR spectra, including ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), are fundamental for the initial structural verification. Each spectrum provides distinct information regarding the chemical environment of the respective nuclei.

¹H NMR: The proton NMR spectrum displays signals for each unique proton environment. The pyrazole (B372694) ring protons typically appear in the aromatic region, while the ethyl chain protons are found in the aliphatic region. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (multiplets) that reveal connectivity. For the fluoroethyl group, the protons on the carbon adjacent to the nitrogen (N-CH₂) and the carbon adjacent to the fluorine (CH₂-F) will show coupling to each other, and the latter will also show a strong coupling to the ¹⁹F nucleus.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The pyrazole ring carbons resonate at lower field compared to the aliphatic carbons of the fluoroethyl side chain. The carbon atom bonded to the fluorine (CH₂-F) exhibits a large one-bond C-F coupling constant.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. mdpi.com It provides a distinct signal for the fluorine atom, and its chemical shift is highly sensitive to the local electronic environment. thermofisher.com The coupling between the ¹⁹F nucleus and the adjacent protons (²JFH) is a key diagnostic feature, typically appearing as a triplet in the proton-coupled ¹⁹F spectrum. rsc.org

The following table summarizes the expected NMR data for this compound, based on characteristic values for pyrazole and fluoroalkane moieties. rsc.orgresearchgate.netresearchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound
NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹HH-3~7.5dJ ≈ 1.5-2.5
H-4~6.3tJ ≈ 2.0-2.5
H-5~7.6dJ ≈ 2.0-3.0
N-CH₂~4.5dt²JHH ≈ 5.0, ³JHF ≈ 25.0
CH₂-F~4.8dt²JHH ≈ 5.0, ²JHF ≈ 47.0
¹³CC-3~139CH-
C-4~106CH-
C-5~129CH-
N-CH₂~50CH₂²JCF ≈ 20.0
CH₂-F~81CH₂¹JCF ≈ 170.0
¹⁹FCH₂-F~ -220t²JFH ≈ 47.0

Two-dimensional (2D) NMR experiments are employed to establish unambiguous correlations between nuclei, confirming the molecular structure derived from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 on the pyrazole ring. Crucially, it would also show a cross-peak between the N-CH₂ and CH₂-F protons of the side chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This allows for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This technique is vital for piecing together the molecular skeleton. Key expected correlations include the N-CH₂ protons to the pyrazole ring carbons C-5 and C-3, and the pyrazole H-5 proton to the N-CH₂ carbon. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and stereochemistry. For this molecule, NOESY could show correlations between the N-CH₂ protons and the H-5 proton of the pyrazole ring, providing information about the preferred orientation of the fluoroethyl side chain relative to the ring.

Table 2: Expected 2D NMR Correlations for this compound
TechniqueCorrelated NucleiInformation Gained
COSYH-3 ↔ H-4Confirms pyrazole ring connectivity.
H-4 ↔ H-5Confirms pyrazole ring connectivity.
N-CH₂ ↔ CH₂-FConfirms fluoroethyl chain connectivity.
HSQCH-3 ↔ C-3Assigns C-3.
H-4 ↔ C-4Assigns C-4.
H-5 ↔ C-5Assigns C-5.
N-CH₂ ↔ N-CH₂Assigns N-CH₂ carbon.
CH₂-F ↔ CH₂-FAssigns CH₂-F carbon.
HMBCN-CH₂ (protons) ↔ C-5, C-3 (carbons)Confirms attachment of ethyl chain to N-1 of pyrazole.
H-5 (proton) ↔ N-CH₂ (carbon)Confirms N-1 substitution.
CH₂-F (protons) ↔ N-CH₂ (carbon)Confirms ethyl chain structure.
NOESYN-CH₂ (protons) ↔ H-5 (proton)Provides information on spatial proximity and conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of the [M+H]⁺ ion for this compound (C₅H₇FN₂) is 115.0671, which can be experimentally verified to within a few parts per million.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of pyrazoles is influenced by the substituents. researchgate.net For this compound, characteristic fragmentation pathways would likely include the loss of the fluoroethyl side chain (C₂H₄F) or cleavage of the pyrazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. The resulting spectrum serves as a unique "molecular fingerprint."

Key expected vibrational bands for this compound include:

C-H stretching (aromatic): ~3100-3150 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=N and C=C stretching (pyrazole ring): ~1400-1600 cm⁻¹ researchgate.net

C-F stretching: A strong, characteristic band typically around 1000-1100 cm⁻¹

N-N stretching: ~900-1000 cm⁻¹

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping electron density in a crystalline solid. scilit.com This technique can precisely determine bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's conformation in the solid state. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. mdpi.com While a crystal structure for this compound itself is not publicly available, analysis of related pyrazole structures shows they can form various supramolecular motifs, including hydrogen-bonded chains or trimers, depending on the substituents. mdpi.comnsf.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate the target compound from starting materials, byproducts, and other impurities. bldpharm.com By using a calibrated detector (e.g., UV-Vis or mass spectrometer), the purity of the sample can be quantified, often reported as a percentage of the total peak area. These methods are crucial for ensuring that the material used in subsequent applications meets required quality standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many pyrazole derivatives. A validated reverse-phase HPLC (RP-HPLC) method is commonly employed for the separation and quantification of such compounds.

In a typical RP-HPLC analysis of a pyrazole derivative, a non-polar stationary phase, such as an Eclipse XDB C18 column, is utilized. The separation is achieved by passing a pressurized liquid solvent, the mobile phase, through the column. For pyrazole compounds, a common mobile phase composition involves a mixture of a weak acid in water and an organic solvent, such as 0.1% trifluoroacetic acid in water mixed with methanol. The isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity and reproducibility.

Detection is frequently carried out using an ultraviolet (UV) detector, with the wavelength set to a value where the analyte exhibits strong absorbance, for instance, 206 nm for certain pyrazoline derivatives. The retention time, the time it takes for the analyte to pass through the column, is a characteristic identifier for the compound under specific conditions. The peak area from the chromatogram is proportional to the concentration of the compound, allowing for accurate quantification.

Representative HPLC Parameters for Pyrazole Derivative Analysis:

ParameterCondition
Instrument High-Performance Liquid Chromatography System
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic Acid in Water : Methanol (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 ± 2°C
Injection Volume 5.0 µL
Detector UV Detector at 206 nm
Elution Mode Isocratic

This table presents a representative set of parameters based on methodologies used for similar pyrazole compounds and is intended for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography is a powerful analytical technique for the separation and analysis of volatile compounds. For pyrazole and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), is an invaluable tool for both qualitative and quantitative analysis.

The methodology involves injecting the sample into a heated inlet, where it is vaporized and then swept by a carrier gas, typically an inert gas like helium or nitrogen, onto a capillary column. The choice of column is critical for achieving good separation. For pyrazole compounds, columns with polar stationary phases, such as those with a polyethylene (B3416737) glycol (e.g., HP-INNOWax) or a phenyl-substituted polysiloxane (e.g., OV-17) phase, are often suitable. nih.govmdpi.com

The separation in the column is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The oven temperature can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with different boiling points. nih.gov

Following separation in the column, the analytes pass through a detector. A flame ionization detector (FID) is a common choice for general-purpose analysis, while a nitrogen-phosphorus detector (NPD) offers high sensitivity for nitrogen-containing compounds like pyrazoles. nih.gov When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra, which can offer definitive structural information and aid in the identification of unknown impurities. jeol.comjeol.com

Representative GC Parameters for Pyrazole Derivative Analysis:

ParameterCondition
Instrument Gas Chromatograph
Column HP-INNOWax (30m x 0.25mm i.d., 0.25µm film thickness) or similar
Carrier Gas Helium
Injector Temperature 250°C
Oven Program Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min
Detector Nitrogen-Specific Detector (NPD) or Mass Spectrometer (MS)
Detector Temperature 300°C
Injection Mode Split

This table presents a representative set of parameters based on methodologies used for similar pyrazole compounds and is intended for illustrative purposes. mdpi.com

Theoretical and Computational Investigations of 1 2 Fluoroethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electron distribution and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.comnih.gov For 1-(2-fluoroethyl)-1H-pyrazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to determine its most stable three-dimensional structure (ground state geometry). bohrium.comresearchgate.netdoaj.org These calculations yield optimized bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity. Furthermore, DFT is used to calculate the total energy, electronic energy, and nuclear repulsion energy, which are essential for comparing the stability of different molecular conformations. researchgate.netrdd.edu.iq

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole (B372694) Ring Core (Illustrative) Note: This table provides illustrative values typical for a substituted pyrazole ring based on general DFT studies; specific values for this compound require dedicated calculation.

ParameterBond/AngleTypical Calculated Value
Bond LengthN1-N2~ 1.36 Å
N2-C3~ 1.33 Å
C3-C4~ 1.42 Å
C4-C5~ 1.37 Å
C5-N1~ 1.34 Å
Bond AngleC5-N1-N2~ 112°
N1-N2-C3~ 105°
N2-C3-C4~ 111°

While DFT is widely used, other quantum mechanical methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energy calculations and geometry optimizations, often used as a benchmark. rdd.edu.iqclockss.org These methods have been applied to study the stability and aromaticity of fluoropyrazoles. clockss.org

Conformational analysis of this compound involves exploring the potential energy surface related to the rotation around single bonds, particularly the C-C and N-C bonds of the fluoroethyl side chain. By systematically rotating these bonds (e.g., scanning the dihedral angles), a potential energy landscape can be generated. This map reveals the energy barriers between different conformers (rotational isomers) and identifies the lowest-energy (most stable) conformations. Semi-empirical methods can be used for a faster, albeit less accurate, initial exploration of the conformational space before refining with higher-level DFT or ab initio calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are inaccessible through static quantum chemical calculations. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound samples different conformations and how it interacts with its environment, such as solvent molecules. researchgate.net

These simulations are particularly useful for understanding conformational flexibility in solution. unito.it An MD trajectory can reveal the transitions between different low-energy conformers identified in quantum calculations, showing which shapes the molecule prefers to adopt in a given environment. Furthermore, MD is used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between the molecule and surrounding solvent molecules or other solutes, which is crucial for predicting its behavior in a biological context. bohrium.comresearchgate.net Analysis of parameters like the Root Mean Square Deviation (RMSD) and Radius of Gyration (RG) during the simulation helps assess the stability and compactness of the molecule's structure over time. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the magnetic shielding tensors for each nucleus. clockss.org These values are then converted into chemical shifts (¹H, ¹³C, ¹⁹F) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). ruc.dk The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.govdoaj.org After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. derpharmachemica.com This provides a set of harmonic vibrational modes and their corresponding frequencies (in cm⁻¹). nist.gov Because theoretical calculations often overestimate vibrational frequencies, the raw data is typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov These calculated spectra help in assigning the peaks observed in experimental IR spectroscopy to specific molecular motions, such as C-H stretches, C=C stretches of the pyrazole ring, and the C-F stretch of the ethyl group. rdd.edu.iqresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data Note: These are representative values for pyrazole and fluoroalkane moieties. Actual values for the specific compound require dedicated calculations.

ParameterNucleus/BondPredicted Value Range
¹H NMR Chemical ShiftPyrazole Ring Protons6.0 - 8.0 ppm
-CH₂- (adjacent to N)4.0 - 4.5 ppm
-CH₂F4.5 - 5.0 ppm (as a doublet of triplets)
¹³C NMR Chemical ShiftPyrazole Ring Carbons100 - 145 ppm
-CH₂- (adjacent to N)45 - 55 ppm
-CH₂F80 - 90 ppm (as a doublet due to C-F coupling)
Vibrational FrequencyC-H stretch (aromatic)3050 - 3150 cm⁻¹
C=N stretch (ring)1500 - 1580 cm⁻¹
C-F stretch1000 - 1100 cm⁻¹

Computational Analysis of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in studying the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures and energies of reactants, products, any intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is directly related to the reaction rate. This analysis provides a detailed, step-by-step picture of how bonds are broken and formed during a chemical transformation.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADMET) Excluding Human Clinical Data

In the context of drug discovery, computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. researchgate.net For this compound, various in silico models can estimate its potential as a drug candidate.

These predictions are based on the molecule's structure and physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Compliance with empirical rules, like Lipinski's Rule of Five, can be checked to assess potential oral bioavailability. ekb.eg Models can also predict properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity flags based on structural alerts. nih.gov These early-stage computational screenings help prioritize compounds for further experimental investigation. semanticscholar.org

PropertyParameterTypical Desired Range for Oral Drugs
AbsorptionLipinski's Rule of FivePass (e.g., Mol. Weight < 500, logP < 5)
Polar Surface Area (TPSA)< 140 Ų
% Human Intestinal Absorption> 80%
DistributionBlood-Brain Barrier (BBB) PermeationVaries based on therapeutic target
MetabolismCYP2D6 InhibitionNon-inhibitor
ToxicityAMES MutagenicityNon-mutagenic

Chemical Reactivity and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(2-fluoroethyl)-1H-pyrazole exhibits aromatic character and can undergo substitution reactions. globalresearchonline.net The reactivity of the ring is influenced by the two nitrogen atoms and the N-1 substituent. Generally, pyrazoles are π-excessive heterocycles, making them reactive towards electrophiles. ijpsr.inforesearchgate.net

Electrophilic Aromatic Substitution: Electrophilic attack on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. globalresearchonline.net This is due to the directing effects of the two nitrogen atoms. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of N-alkylated pyrazoles can be achieved using mixed acids like HNO₃/H₂SO₄ to introduce a nitro group (-NO₂) at the C4 position. vulcanchem.com The presence of the 2-fluoroethyl group at the N1 position can influence the reaction conditions required but generally does not alter the regioselectivity of the substitution.

Table 1: Regioselectivity in Electrophilic Substitution of N-Substituted Pyrazoles

Reaction Reagent Predominant Position of Substitution
Nitration HNO₃/H₂SO₄ C4
Halogenation Br₂, Cl₂ C4
Sulfonation SO₃/H₂SO₄ C4

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. For derivatives of this compound that have been functionalized with such groups (e.g., a nitro group), subsequent nucleophilic substitution becomes a feasible pathway for further derivatization.

Reactions Involving the 2-Fluoroethyl Side Chain

The 2-fluoroethyl side chain presents distinct opportunities for chemical modification, allowing for transformations at both the fluorine atom and the ethyl spacer.

The ethyl spacer of the 2-fluoroethyl side chain can be a target for functionalization, particularly at the carbon atom adjacent to the pyrazole ring (Cα) or the carbon bearing the fluorine atom (Cβ). Reactions at these positions can be influenced by the pyrazole ring and the fluorine atom. For example, deprotonation at the Cα position using a strong base could generate a carbanion, which could then react with various electrophiles. However, the acidity of these protons is generally low. Alternatively, radical-mediated reactions could be employed to introduce new functional groups onto the ethyl spacer.

Cycloaddition Reactions and Heterocycle Annulation

The pyrazole ring itself is generally stable and does not readily participate as a diene or dienophile in standard cycloaddition reactions. However, derivatives of this compound can be synthesized using cycloaddition strategies. The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone for constructing the pyrazole ring itself. nih.govnih.gov For example, the reaction between a nitrile imine (the 1,3-dipole) and an appropriately substituted alkene or alkyne can yield pyrazole derivatives. nih.govnih.gov

While the pre-formed this compound is not a typical substrate for cycloaddition, functional groups appended to the pyrazole ring could participate in such reactions. For instance, if a vinyl or ethynyl (B1212043) group were introduced at the C4 position, it could act as a dienophile or dipolarophile in subsequent cycloaddition reactions, leading to the formation of fused heterocyclic systems (heterocycle annulation).

Metal-Catalyzed Coupling Reactions for Peripheral Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the peripheral functionalization of heterocyclic compounds, including pyrazoles. researchgate.net To utilize these methods, this compound would first need to be halogenated, typically at the C4 position. The resulting 4-halo-1-(2-fluoroethyl)-1H-pyrazole can then serve as a substrate in various palladium-catalyzed coupling reactions.

Table 2: Examples of Metal-Catalyzed Coupling Reactions for Pyrazole Functionalization

Reaction Name Coupling Partners Typical Catalyst Resulting Bond
Suzuki Coupling Aryl/vinyl boronic acid or ester Pd(PPh₃)₄, PdCl₂(dppf) C-C (Aryl/Vinyl)
Heck Coupling Alkene Pd(OAc)₂, P(o-tol)₃ C-C (Alkene)
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂, CuI C-C (Alkyne)
Buchwald-Hartwig Amination Amine Pd₂(dba)₃, BINAP C-N
Stille Coupling Organostannane Pd(PPh₃)₄ C-C (Aryl/Vinyl)

These reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, onto the pyrazole core, enabling the synthesis of complex molecular architectures. For example, a Suzuki coupling could be used to link a phenyl group to the C4 position of the pyrazole ring. mdpi.com

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical properties of pyrazoles are an area of active research, particularly concerning their use as fluorescent probes and in materials science. nih.gov The specific photochemical reactivity of this compound has not been extensively detailed in the available literature. Generally, the pyrazole ring is relatively stable to UV radiation. However, the introduction of chromophoric substituents onto the pyrazole ring can impart specific photochemical properties. For instance, derivatives bearing extended conjugated systems may exhibit fluorescence or undergo photochemical isomerizations or cycloadditions.

Electrochemical studies would involve investigating the oxidation and reduction potentials of the molecule. The pyrazole ring can be electrochemically oxidized, and the potential required for this process would be influenced by the substituents on the ring and the N1-side chain. The electron-withdrawing nature of the fluoroethyl group might make the molecule more resistant to oxidation compared to an N-alkyl analogue. Such studies are crucial for applications in sensor development or electro-organic synthesis.

Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Human Trial Data

Ligand-Receptor Binding Affinity Profiling Using In Vitro Assays

The pyrazole (B372694) scaffold is a common feature in molecules designed to interact with various biological receptors. nih.gov

Target Identification and Validation Approaches

For novel pyrazole derivatives, target identification often begins with computational methods, such as molecular docking, to predict potential binding partners. These in silico predictions are then typically validated through in vitro binding assays against a panel of known biological targets. For instance, various pyrazole derivatives have been identified as ligands for receptors such as the prostaglandin (B15479496) E receptor 1 (EP1). nih.gov

Competitive Binding Studies and Selectivity Assessment

Competitive binding assays are crucial for determining the affinity and selectivity of a ligand for its receptor. In such studies, a radiolabeled ligand with known affinity is used to compete with the unlabeled test compound (e.g., a pyrazole derivative). The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated. This approach has been used to characterize the binding of various pyrazole-based compounds to their respective receptors, although no such data is available for 1-(2-fluoroethyl)-1H-pyrazole.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Pyrazole derivatives are well-documented as inhibitors of various enzymes. nih.govsemanticscholar.orgnih.gov

Kinetic studies are performed to understand how these compounds inhibit enzyme activity. These studies typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data are then fitted to models such as Michaelis-Menten to determine kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax), as well as the inhibition constant (Ki). The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be elucidated from these analyses. For example, certain pyrazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and other kinases like VEGFR2 and CDK-2. semanticscholar.orgnih.gov

Enzyme Target Type of Pyrazole Derivative Inhibition Data Example (Not for this compound)
Cyclooxygenase-2 (COX-2)Diaryl-based pyrazolesIC50 values in the micromolar to nanomolar range. semanticscholar.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)N-Mannich bases of pyrazole derivativesIC50 values in the micromolar range. nih.gov
Cyclin-Dependent Kinase 2 (CDK-2)N-Mannich bases of pyrazole derivativesIC50 values in the micromolar range. nih.gov

This table is illustrative of data for the broader pyrazole class and does not represent data for this compound.

Cell-Based Assays for Cellular Pathway Modulation (In Vitro)

Cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways.

Receptor Agonism/Antagonism Studies

Once a compound is known to bind to a receptor, cell-based assays are used to determine its functional effect. For example, cells expressing the target receptor are treated with the compound, and a downstream response, such as the release of a second messenger (e.g., calcium ions) or the activation of a reporter gene, is measured. This allows researchers to classify the compound as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Pyrazole derivatives have been investigated as antagonists for receptors like EP1. nih.gov

Intracellular Signaling Pathway Analysis

To delve deeper into the mechanism of action, researchers often investigate the effect of a compound on specific intracellular signaling pathways. nih.gov Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the levels or activation state of key signaling proteins (e.g., kinases, transcription factors). For instance, some pyrazole derivatives have been shown to induce apoptosis in cancer cell lines by modulating pathways involving proteins like Bax and Bcl-2. nih.gov Analysis of cell cycle progression using flow cytometry is another common method to assess the impact of a compound on cellular proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound by identifying which parts of its chemical structure are key to its biological activity. rsc.org For pyrazole-based compounds, SAR studies typically involve systematically modifying the pyrazole core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and its substitution pattern plays a critical role in determining biological and chemical properties. nih.govresearchgate.net The positions on the ring (typically numbered 1 through 5) offer multiple sites for modification. Research on various pyrazole analogs has demonstrated that even minor changes to the substituents on the pyrazole ring can lead to significant shifts in biological activity. nih.gov

For instance, in a series of 2-(1H-pyrazol-1-yl)thiazole derivatives developed as EP1 receptor antagonists, optimization of substituents on the pyrazole ring was a key strategy. nih.gov Similarly, studies on pyrazole derivatives as potential EGFR inhibitors have shown that the nature and position of groups on the pyrazole core can dictate the binding affinity and inhibitory effect. bohrium.com Halogen substitutions (e.g., chloro, fluoro) are frequently used to modulate lipophilicity and metabolic stability. researchgate.net The introduction of bulky aryl groups or specific functional groups like carboxamides can establish critical interactions with biological targets. researchgate.netresearchgate.net

The table below summarizes general trends observed in SAR studies of various pyrazole-containing scaffolds.

Position on Pyrazole RingType of SubstituentGeneral Impact on Biological ActivityExample Target Class
C3Aryl, Substituted PhenylOften crucial for target binding and potency. Substitution on the aryl ring can fine-tune activity.Kinase Inhibitors, Receptor Antagonists
C4Halogen (Cl, F), Cyano, CarboxamideModulates electronic properties, can fill specific pockets in the target protein, and affects selectivity.Anti-inflammatory (COX inhibitors), Antivirals
C5Aryl, Alkyl, TrifluoromethylInfluences selectivity and pharmacokinetic properties. Trifluoromethyl groups can enhance metabolic stability and binding affinity.Insecticides (Ryanodine Receptor Modulators), Kinase Inhibitors

Modification of the fluoroethyl moiety can have profound effects on biological activity. Key modifications could include:

Chain Length: Altering the ethyl chain to a fluoropropyl or fluorobutyl chain would change the molecule's flexibility and size, potentially affecting how it fits into a target's binding site.

Degree of Fluorination: Changing the monofluorinated ethyl group to a difluoro- or trifluoroethyl group would significantly alter its electronic properties and hydrogen bonding capacity, which could either enhance or diminish target interactions.

Positional Isomerism: Moving the fluorine from the 2-position to the 1-position of the ethyl group would create a chemically distinct molecule with different metabolic and binding characteristics.

Preclinical Pharmacological Evaluation in Relevant Animal Models (Mechanism-Focused, No Clinical Outcomes)

Before a compound can be considered for human trials, it must undergo rigorous pharmacological evaluation in animal models. These preclinical studies are designed to understand how the compound behaves in a living system, focusing on its mechanism of action and its pharmacokinetic and pharmacodynamic profile.

Pharmacokinetics (PK) describes what the body does to a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Pharmacodynamics (PD) describes what the drug does to the body, relating the concentration of the compound to its pharmacological effect.

For pyrazole derivatives, PK properties are highly variable and depend on the specific substitutions. The N1-substituent, such as the 2-fluoroethyl group, is particularly important in defining the metabolic fate of the molecule. The carbon-fluorine bond is very strong, making the fluoroethyl group generally resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability compared to a non-fluorinated analog.

Preclinical PK studies in species such as rats or mice would aim to characterize these parameters for this compound or its derivatives. This involves administering the compound and measuring its concentration over time in plasma and various tissues.

PK ParameterDescriptionPotential Influence of this compound Structure
Absorption The process by which the compound enters the bloodstream.The pyrazole core is relatively lipophilic; the fluoroethyl group may further enhance absorption after oral administration.
Distribution The reversible transfer of a compound from the blood to various tissues.Small, relatively lipophilic molecules often distribute widely into tissues. Brain penetration would depend on specific transporter interactions.
Metabolism The chemical conversion of the compound, primarily in the liver.The fluoroethyl group is expected to be metabolically stable. Metabolism would likely occur on the pyrazole ring itself (e.g., oxidation), if not otherwise substituted.
Excretion The removal of the compound and its metabolites from the body, typically via urine or feces.The route and rate of excretion would depend on the properties of the parent compound and any metabolites formed.

To confirm that a compound's biological effect is due to its interaction with a specific target (e.g., a receptor or enzyme), in vivo target engagement studies are performed. meliordiscovery.com These studies measure the degree to which the compound binds to its intended target in a living animal at various doses. nih.gov

Receptor occupancy (RO) is a common method for quantifying target engagement. meliordiscovery.comnih.gov A typical RO study involves administering the investigational compound to an animal, followed by a tracer molecule (often a radiolabeled version of a known ligand for the target). The degree to which the investigational compound prevents the tracer from binding indicates the percentage of target occupancy. researchgate.net This relationship between dose, plasma concentration, and target occupancy is critical for establishing a clear PK/PD model and predicting a therapeutically effective dose.

For a novel compound like this compound, identifying its biological target would be the first step. Once a target is identified, an RO assay could be developed. For example, if the compound were found to bind to a specific brain receptor, studies in rodents could be conducted to measure brain receptor occupancy at different doses and correlate this with behavioral or physiological effects. meliordiscovery.comresearchgate.net No such studies for this compound are currently available in the public domain.

Radiochemistry and Radiolabeling Methodologies for Positron Emission Tomography Pet

Radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole and its Derivatives

The radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole typically involves a nucleophilic substitution reaction where a precursor molecule is reacted with cyclotron-produced [¹⁸F]fluoride.

The successful radiosynthesis of an ¹⁸F-labeled compound is highly dependent on the design and synthesis of a suitable precursor. For the preparation of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole, the precursor is typically an ethylpyrazole derivative bearing a good leaving group on the terminal position of the ethyl chain. This leaving group can be readily displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

Commonly employed leaving groups in ¹⁸F-radiochemistry include tosylate (OTs), mesylate (OMs), and nosylate (B8438820) (ONs) groups. The synthesis of such a precursor, for instance, 1-(2-tosyloxyethyl)-1H-pyrazole, can be achieved through a straightforward synthetic route. This generally involves the N-alkylation of pyrazole (B372694) with a di-substituted ethane (B1197151) derivative, such as 1-bromo-2-tosyloxyethane or ethylene (B1197577) glycol di-tosylate. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate organic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Table 1: Examples of Precursors for the Radiosynthesis of [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole

Precursor NameLeaving Group
1-(2-Tosyloxyethyl)-1H-pyrazoleTosylate (-OTs)
1-(2-Mesyloxyethyl)-1H-pyrazoleMesylate (-OMs)
1-(2-Nosyloxyethyl)-1H-pyrazoleNosylate (-ONs)
1-(2-Bromoethyl)-1H-pyrazoleBromide (-Br)

The introduction of the ¹⁸F-label is most commonly achieved via a one-step nucleophilic substitution reaction (Sₙ2). Cyclotron-produced [¹⁸F]fluoride is first trapped on an anion exchange cartridge and then eluted into a reaction vessel using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2. (K₂₂₂) in combination with a base like potassium carbonate (K₂CO₃). The aqueous solvent is then removed azeotropically with acetonitrile to yield a highly reactive, "naked" [¹⁸F]fluoride.

The precursor, dissolved in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (B87167) (DMSO), is then added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at an elevated temperature, typically ranging from 80 to 120 °C, for a short period (5-20 minutes) to facilitate the nucleophilic displacement of the leaving group by the [¹⁸F]fluoride ion.

The reaction conditions, including the choice of solvent, temperature, and reaction time, are crucial parameters that need to be optimized to maximize the radiochemical yield.

Optimization of the radiosynthesis is a critical step to ensure a reliable and high-yielding production of the radiotracer for preclinical or clinical use. Several factors can be systematically varied to improve the radiochemical yield (RCY) and radiochemical purity (RCP).

Precursor Amount: Increasing the amount of precursor can lead to higher radiochemical yields, but an excess can complicate the purification process and lower the molar activity.

Reaction Temperature: Higher temperatures generally accelerate the reaction rate, but can also lead to the degradation of the precursor or the product. A systematic evaluation of the temperature profile is necessary to find the optimal balance.

Reaction Time: A time-course study is typically performed to determine the point of maximum [¹⁸F]incorporation, after which the yield may plateau or decrease due to decomposition.

Base: The choice and amount of base can significantly affect the reaction. While bases like K₂CO₃ are common, other non-nucleophilic organic bases can also be explored.

Following the reaction, the crude mixture is purified, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges, to separate the desired [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole from unreacted [¹⁸F]fluoride, the precursor, and any side products.

Table 2: Illustrative Data on Radiochemical Yield Optimization (Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar ¹⁸F-labeling reactions.)

ParameterCondition 1Condition 2Condition 3
Precursor Amount 1 mg5 mg10 mg
Radiochemical Yield (%)25 ± 545 ± 748 ± 6
Reaction Temperature 80 °C100 °C120 °C
Radiochemical Yield (%)30 ± 452 ± 540 ± 8
Reaction Time 5 min10 min20 min
Radiochemical Yield (%)35 ± 655 ± 450 ± 5

Quality Control and Analysis of Radiotracers

To ensure the safety and efficacy of the radiotracer for in vivo studies, stringent quality control (QC) procedures are mandatory. These tests are designed to verify the identity, purity, and other key characteristics of the final radiopharmaceutical product.

Radiochemical Purity: This is typically determined by radio-HPLC and radio-thin-layer chromatography (radio-TLC). The radio-HPLC system is equipped with a radiation detector to quantify the percentage of radioactivity associated with the desired product. Radio-TLC is often used as a rapid method to determine the amount of free [¹⁸F]fluoride. A radiochemical purity of >95% is generally required.

Molar Activity: The molar activity (Aₘ), defined as the amount of radioactivity per mole of the compound (GBq/µmol), is a critical parameter, especially for receptor-based imaging, to avoid pharmacological effects. It is determined by quantifying the mass of the compound (via UV-HPLC) and the total radioactivity.

Residual Solvents: The final product is tested for the presence of residual solvents from the synthesis using gas chromatography (GC). The levels of these solvents must be below the limits set by pharmacopoeial guidelines.

pH and Sterility: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5). Sterility testing is performed to ensure the absence of microbial contamination.

Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to quantify the level of bacterial endotoxins.

In Vitro and Ex Vivo Evaluation of Radioligand Specificity and Selectivity

Before a novel radiotracer can be used in humans, its biological properties must be thoroughly characterized in vitro and ex vivo. These studies aim to confirm that the radiotracer binds to its intended target with high specificity and selectivity.

In Vitro Autoradiography: This technique is used to visualize the distribution of the radiotracer in tissue sections. Slices of tissues known to express the target of interest are incubated with [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole. The binding pattern is then visualized using a phosphor imaging system or autoradiography film. To demonstrate specificity, blocking studies are performed where tissue sections are co-incubated with an excess of a non-radioactive competitor (the "cold" version of the tracer or a known ligand for the target). A significant reduction in the radioactive signal in the presence of the blocker indicates specific binding.

Ex Vivo Biodistribution Studies: These studies are conducted in animal models to determine the uptake and clearance of the radiotracer in various organs and tissues over time. [¹⁸F]-1-(2-fluoroethyl)-1H-pyrazole is administered to animals (e.g., mice or rats), and at predefined time points, the animals are euthanized, and major organs are harvested. The amount of radioactivity in each organ is measured using a gamma counter, and the data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies provide crucial information about the tracer's pharmacokinetic profile, including its ability to reach the target tissue and its clearance from non-target organs, which is important for dosimetry calculations and assessing the potential for generating high-contrast images.

Receptor Binding in Tissue Homogenates

An exhaustive search of scientific databases and peer-reviewed literature yielded no studies that have investigated the in vitro binding properties of [18F]1-(2-fluoroethyl)-1H-pyrazole in tissue homogenates. Therefore, data regarding its binding affinity (such as Ki or IC50 values) for any specific biological target, including receptors, enzymes, or transporters, are not available. The methodology for such studies would typically involve competitive binding assays using a radiolabeled form of the compound and tissue preparations rich in the target of interest. However, no such experiments have been reported for this compound.

MicroPET/CT Imaging Studies in Preclinical Models

Consistent with the lack of in vitro data, there are no published preclinical microPET/CT imaging studies that have utilized [18F]this compound. Such studies are crucial for evaluating the in vivo behavior of a novel radiotracer.

Without preclinical imaging studies, there is no information on the biodistribution, uptake, and kinetic profile of [18F]this compound in any specific organs or regions of interest in animal models. Data on its clearance mechanisms and metabolic stability in vivo are also absent from the scientific literature.

The ability to quantify target expression and receptor occupancy is a key application of PET imaging in drug development and neuroscience research. However, as there are no reported preclinical studies for [18F]this compound, no methodologies or data exist for the quantification of its target engagement in vivo.

Advanced Applications in Chemical Biology and Drug Discovery Research Excluding Clinical Data

Utilization as Chemical Probes for Target Validation and Deconvolution

Chemical probes are small molecules designed to interact with a specific protein target, enabling researchers to study its function in cellular or in vivo systems. manmiljournal.runih.gov They are crucial tools for validating whether a protein is a viable drug target and for identifying the specific targets of a compound (target deconvolution). manmiljournal.ru The pyrazole (B372694) scaffold is well-suited for the development of chemical probes due to its synthetic tractability and its presence in numerous potent and selective inhibitors.

Derivatives of 1-(2-fluoroethyl)-1H-pyrazole can be engineered as chemical probes. The 2-fluoroethyl group offers a unique handle for modification. For instance, substitution of the fluorine atom with its radioactive isotope, Fluorine-18 (B77423) (¹⁸F), can transform the molecule into a radiotracer for Positron Emission Tomography (PET). nih.gov This allows for non-invasive imaging and quantification of target engagement in living systems, providing direct evidence of a drug's interaction with its intended target. While specific ¹⁸F-labeled versions of this compound are still exploratory, the strategy has been successfully applied to other pyrazole-containing molecules to study targets like the glucocorticoid receptor in the brain. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. pharmacelera.com These fragment hits are then optimized and grown into more potent, drug-like molecules. pharmacelera.comvu.nl

The pyrazole nucleus is an ideal scaffold for inclusion in fragment libraries. pharmacelera.com Its properties align well with the principles of FBDD:

Low Molecular Weight: The core structure is small and simple.

Chemical Complexity: It has a low degree of structural complexity.

Synthetic Accessibility: It is readily synthesized and modified.

Binding Efficiency: It can form key hydrogen bonds and other interactions with protein targets.

This compound itself serves as an excellent fragment. The pyrazole ring can anchor the molecule in a binding pocket, while the 2-fluoroethyl group can probe adjacent sub-pockets or serve as a vector for synthetic elaboration ("fragment growing"). pharmacelera.com The fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, and can enhance binding affinity and metabolic stability.

Scaffold for Lead Optimization in Medicinal Chemistry Programs

The pyrazole ring is a cornerstone of modern medicinal chemistry, found in a multitude of approved drugs targeting a wide array of diseases. nih.govnih.gov Its derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents, among others. researchgate.netfrontiersin.orgmdpi.com The process of lead optimization involves iteratively modifying a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties.

The this compound structure serves as a versatile scaffold in this process. The pyrazole core provides a stable and synthetically flexible foundation, while the various positions on the ring (and on the fluoroethyl side chain) can be substituted to fine-tune biological activity. frontiersin.org For example, research on polysubstituted pyrazole derivatives has demonstrated that modifications at the C-4 position can dramatically influence anticancer activity against various human tumor cell lines. nih.gov In one study, linking a pyrimidine-2(1H)-thione moiety to the 4-position of a 1,3-disubstituted pyrazole scaffold resulted in a compound with potent activity across numerous cancer cell lines. nih.gov

The table below illustrates how systematic modifications to a pyrazole scaffold can impact biological activity, a core principle in lead optimization.

Compound IDR Group at C-4 of PyrazoleTarget/AssayPotency (IC₅₀ or GI₅₀)
Lead Series A-1 -HKinase X10.5 µM
Lead Series A-2 -PhenylKinase X2.1 µM
Lead Series A-3 -ThiazoleKinase X0.5 µM
Lead Series A-4 -PyrimidineKinase X0.08 µM
This table is a representative example based on common lead optimization strategies for pyrazole scaffolds and does not represent specific data for this compound.

Development of Fluorescent or Photoaffinity Labels based on Derivatives

Fluorescent probes are indispensable tools in chemical biology for visualizing biological processes in real-time. researchgate.netnih.gov Pyrazole derivatives have emerged as promising scaffolds for creating such probes due to their favorable photophysical properties and high synthetic versatility. nih.govdntb.gov.ua They can be readily modified to create molecules that exhibit fluorescence upon binding to a specific ion or biomolecule, making them useful for bioimaging applications. researchgate.net

For example, a fluorescent-labeled pyrazole derivative, EH-DF, was synthesized by incorporating a dansyl moiety (a common fluorophore). nih.gov This derivative was designed to study the mode of action of its parent compound, EH-1, in plants. nih.gov The probe exhibited sufficient fluorescence intensity for experimental use and retained the biological activity of the parent compound, demonstrating the utility of the pyrazole scaffold in creating functional probes. nih.gov

Fluorescence Properties of Pyrazole-Based Probe EH-DF

Property Value
Maximal Excitation Wavelength 350 nm
Maximal Emission Wavelength 535 nm
Biological Activity Induces triple response in Arabidopsis seedlings at 30 µM

Data sourced from a study on a fluorescently labeled pyrazole derivative. nih.gov

The this compound core could be similarly derivatized. A fluorophore could be attached at the C-4 position, for instance, to generate novel fluorescent probes. Furthermore, the scaffold could be used to develop photoaffinity labels. These are probes that, upon photoactivation, form a covalent bond with their target protein, allowing for robust target identification.

Design of Prodrugs and Bioprecursors (mechanistic focus)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. mdpi.com This approach is used to overcome challenges such as poor solubility, low permeability, rapid metabolism, or lack of site-specificity. mdpi.com

The this compound scaffold can be incorporated into prodrug designs with a focus on specific activation mechanisms. The 2-fluoroethyl group itself could be part of a prodrug moiety. For example, if the parent drug is an alcohol (R-OH), it could be connected to the pyrazole via a phosphate (B84403) or carbonate linker attached to the ethyl group, forming a pyrazole-ethyl-O-PO₃-R or pyrazole-ethyl-O-CO₂-R structure. This entire moiety would be designed for cleavage by specific enzymes in the body, such as phosphatases or esterases, to release the active drug R-OH. The pyrazole's role would be to modulate the physicochemical properties of the prodrug, such as its solubility and stability, until the desired site of activation is reached. This strategy leverages endogenous metabolic pathways to achieve controlled drug release. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-alkylated pyrazoles is a well-established field, but future research is increasingly focused on developing more sustainable and efficient methodologies. mdpi.com Traditional methods often rely on harsh conditions, hazardous reagents, and environmentally detrimental solvents. benthamdirect.com The future of synthesizing compounds like 1-(2-fluoroethyl)-1H-pyrazole lies in the adoption of green chemistry principles.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the final product, offer significant advantages in terms of atom economy and reduced waste. rsc.org Future work could focus on developing a one-pot MCR for this compound, potentially combining pyrazole (B372694) formation and N-fluoroalkylation.

Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents as reaction media is a growing trend. nih.govthieme-connect.comresearchgate.net Research into recyclable catalysts, such as biocatalysts or supported metal catalysts, can further enhance the sustainability of the synthesis. acs.org For instance, the alkylation of pyrazole with a 2-fluoroethylating agent could be optimized in an aqueous medium using a phase-transfer catalyst.

Flow Chemistry: Continuous flow processes offer superior control over reaction parameters, improved safety, and easier scalability compared to batch synthesis. nih.gov A flow chemistry setup could enable the rapid and efficient synthesis of this compound with high purity, minimizing reaction time and by-product formation. nih.gov

Energy-Efficient Methods: The application of microwave or ultrasonic irradiation can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. benthamdirect.com These techniques represent a promising avenue for the energy-efficient production of N-fluoroalkylated pyrazoles.

Table 1: Comparison of Synthetic Methodologies for N-Alkylated Pyrazoles
MethodologyKey AdvantagesPotential Application for this compound SynthesisReferences
Conventional SynthesisWell-established proceduresReaction of pyrazole with a 2-fluoroethyl halide using a strong base in an organic solvent. mdpi.com
Microwave-Assisted SynthesisRapid heating, reduced reaction times, higher yieldsSolvent-free reaction of pyrazole with 2-fluoroethyl tosylate under microwave irradiation. benthamdirect.com
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced wasteA one-pot reaction involving hydrazine (B178648), a β-dicarbonyl compound, and a fluoroethylating agent. rsc.org
Flow ChemistryEnhanced safety, scalability, precise process controlContinuous reaction of pyrazole with a fluoroethylating agent in a microreactor system. nih.gov
Aqueous-Based SynthesisEnvironmentally benign, low cost, improved safetyAlkylation using a water-soluble catalyst and fluoroethylating agent in water. thieme-connect.comacs.org

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Activity Prediction

Virtual Screening and Target Identification: ML models can screen large virtual libraries of pyrazole derivatives against various biological targets to identify promising candidates for further experimental validation. nih.govnih.gov This in silico approach can predict the binding affinity of this compound to specific proteins, such as kinases or receptors, guiding experimental efforts. tandfonline.com

ADMET Property Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug development. ijpbs.com AI algorithms can build predictive models for these properties based on molecular structure, allowing for the early-stage evaluation of this compound's drug-likeness. ekb.eg

De Novo Design: Generative AI models can design novel pyrazole derivatives with desired properties. springernature.com By providing a set of target parameters (e.g., high binding affinity for a specific enzyme, low predicted toxicity), these models can generate new molecular structures based on the this compound scaffold for synthesis and testing. acm.org

Table 2: Hypothetical AI/ML Predictions for this compound Derivatives
CompoundPredicted TargetPredicted Binding Affinity (-logKi)Predicted Aqueous Solubility (logS)Predicted Lipinski Rule of 5 ViolationsReferences
This compoundCOX-26.8-2.50 tandfonline.commdpi.com
1-(2-fluoroethyl)-3-phenyl-1H-pyrazoleVEGFR-2 Kinase7.5-3.80 nih.gov
4-bromo-1-(2-fluoroethyl)-1H-pyrazoleHDAC7.1-3.10 nih.gov
1-(2-fluoroethyl)-5-methyl-1H-pyrazole-3-carbonitrileC-RAF8.2-2.90 nih.gov

Development of Advanced Analytical Techniques for In Situ Monitoring and Real-Time Analysis

To optimize the novel synthetic pathways discussed previously, advanced analytical techniques for real-time monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.com

Future research will likely involve the application of PAT to the synthesis of this compound. This includes:

In Situ Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel. mt.com These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product yield without the need for sampling, providing a deeper understanding of reaction kinetics.

Real-Time Mass Spectrometry: Ambient ionization techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide rapid analysis of reaction mixtures with minimal sample preparation. rsc.org This would enable chemists to quickly identify reaction products and by-products, facilitating high-throughput experimentation and optimization of the synthesis of this compound.

Chromatographic Integration: Online High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems can be coupled with reactors to provide real-time data on the concentration and purity of the components in the reaction mixture. mt.com

Expansion of Biological Target Space and Therapeutic Modalities

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems. nih.govnih.govnih.gov The introduction of the 2-fluoroethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, potentially unlocking new therapeutic applications.

Emerging research avenues include:

Targeting Novel Kinases and Enzymes: Pyrazole derivatives are well-known kinase inhibitors. nih.govnih.gov High-throughput screening of this compound and its derivatives against a broad panel of human kinases could identify novel targets in oncology or inflammatory diseases.

Neurological Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system (CNS) disorders. The fluorine atom can enhance this property. Investigating this compound as a scaffold for developing modulators of CNS targets like opioid receptors or ion channels is a promising direction. frontiersin.org

Infectious Diseases: Pyrazole-containing compounds have shown antibacterial and antifungal activities. nih.gov The unique properties conferred by the fluoroethyl group could lead to derivatives with enhanced potency or a novel mechanism of action against drug-resistant pathogens.

Multimodal Imaging Probe Development Incorporating this compound Scaffolds

The development of molecular imaging probes for techniques like Positron Emission Tomography (PET) is a major area of modern medical research. nih.gov The this compound structure is an ideal scaffold for developing PET radiotracers because the stable C-F bond allows for the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has ideal characteristics for PET imaging. nih.gov

Future directions in this area include:

¹⁸F-Radiolabeling for PET Imaging: The direct precursor for PET applications would be 1-(2-[¹⁸F]fluoroethyl)-1H-pyrazole. This radiotracer and its derivatives can be designed to target specific biomarkers, such as overexpressed enzymes or receptors in tumors. nih.govmdpi.com For example, linking this scaffold to a targeting moiety for cyclooxygenase-2 (COX-2) could create a probe for imaging inflammation and cancer. mdpi.com

Multimodal Probes: There is a growing interest in creating probes that can be detected by multiple imaging modalities (e.g., PET and MRI, or PET and fluorescence imaging). nih.govharvard.edursc.org The this compound scaffold could serve as the core of a multimodal probe, incorporating both the ¹⁸F atom for PET and a fluorescent dye or a metal chelator for MRI. researchgate.net This would allow for correlative imaging, providing complementary anatomical and functional information.

Theranostic Agents: Combining therapeutic and diagnostic capabilities into a single agent is a key goal of personalized medicine. A derivative of this compound could be designed to not only image a disease target via PET but also deliver a therapeutic payload, allowing for simultaneous diagnosis and treatment monitoring. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-fluoroethyl)-1H-pyrazole derivatives, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors using 2-fluoroethyl halides under basic conditions. Key steps include nucleophilic substitution (e.g., reaction of pyrazole with 2-fluoroethyl bromide) and optimization of parameters like temperature (60–100°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst selection (e.g., K₂CO₃). Continuous flow reactors have been shown to enhance reaction efficiency and yield .

Q. How are spectroscopic techniques like NMR and mass spectrometry employed in characterizing this compound compounds?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies fluorine coupling patterns (e.g., splitting due to the fluoroethyl group) and confirms substitution positions on the pyrazole ring. For example, the fluoroethyl group shows distinct triplet splitting in ¹H NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, such as loss of the fluoroethyl moiety (e.g., [M–CH₂CH₂F]+ ions) .
  • X-ray Diffraction : Resolves crystal structures, revealing bond angles and dihedral angles critical for understanding steric effects .

Q. What are the typical chemical reactions of this compound derivatives, and how do functional groups influence reactivity?

  • Methodological Answer : The fluoroethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., SN2 reactions at the β-carbon). The pyrazole nitrogen atoms participate in coordination chemistry (e.g., ligand synthesis for metal complexes) and hydrogen bonding, affecting solubility and biological interactions. Bromomethyl derivatives (e.g., 4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazole) are intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for introducing the 2-fluoroethyl group into pyrazole rings?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrazole anions .
  • Catalyst Optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like over-alkylation .
  • In-line Analytics : Use of FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How can computational models predict the interaction of this compound derivatives with biological targets?

  • Methodological Answer :

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging pyrazole's planar structure for π-π stacking .
  • Solvation Models : SMD continuum solvation models predict solubility and partition coefficients (log P), critical for pharmacokinetic profiling .
  • DFT Calculations : Assess fluorine’s electron-withdrawing effects on pyrazole ring charge distribution, influencing reactivity and binding .

Q. How should researchers address discrepancies in biological activity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293) and solvent (DMSO concentration ≤0.1%) to minimize cytotoxicity artifacts .
  • Metabolic Stability Tests : LC-MS/MS quantifies metabolite formation (e.g., defluorination products) that may skew activity measurements .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups at position 4) to isolate contributions of the fluoroethyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.